molecular formula C25H27N3O6S B2561456 N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872207-50-6

N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2561456
M. Wt: 497.57
InChI Key: JWKSEBXNMPMNJG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds related to N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide provide foundational insights for scientific research. Innovative synthetic routes have facilitated the creation of novel heterocyclic compounds, which are pivotal for exploring biological activities and developing potential therapeutic agents. For instance, compounds with structural similarities have been synthesized to evaluate their potential as anti-inflammatory and analgesic agents, showcasing significant inhibitory activity on cyclooxygenase enzymes, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Potential

The pharmacological exploration of compounds analogous to N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide reveals their potential in treating various diseases. Research indicates the synthesis of classical and nonclassical analogues aimed at inhibiting dihydrofolate reductase, showcasing potential as antitumor agents. Such studies underline the importance of these compounds in developing new therapeutic strategies against diseases with compromised immune systems (Gangjee et al., 2007).

Biochemical Research

In biochemical research, the study of compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has contributed to understanding enzymatic inhibition and cellular processes. For example, investigations into polymethoxylated-pyrazoline benzene sulfonamides have shed light on their cytotoxic activities against tumor and non-tumor cell lines, providing valuable insights into the design of cancer therapeutic agents (Kucukoglu et al., 2016).

Molecular Docking and Drug Design

The application of molecular docking techniques to compounds with a similar structure has facilitated the identification of potential drug candidates by predicting their interaction with biological targets. This approach aids in the rational design of drugs with enhanced efficacy and reduced side effects, exemplifying the critical role of these compounds in drug discovery and development processes.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-4-33-11-7-10-28-24(30)23-22(19-8-5-6-9-20(19)34-23)27-25(28)35-15-21(29)26-16-12-17(31-2)14-18(13-16)32-3/h5-6,8-9,12-14H,4,7,10-11,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKSEBXNMPMNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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